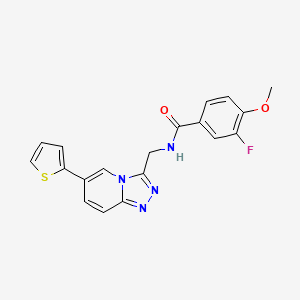

LasR agonist 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H15FN4O2S |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C19H15FN4O2S/c1-26-15-6-4-12(9-14(15)20)19(25)21-10-18-23-22-17-7-5-13(11-24(17)18)16-3-2-8-27-16/h2-9,11H,10H2,1H3,(H,21,25) |

InChI Key |

HXNPZHJYQKUZLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2C=C(C=C3)C4=CC=CS4)F |

Origin of Product |

United States |

Foundational & Exploratory

LasR agonist 1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LasR agonist 1, a novel, non-native agonist of the Pseudomonas aeruginosa LasR receptor. This document details its chemical structure, physicochemical and biological properties, the signaling pathway it modulates, and the experimental protocols for its characterization.

Chemical Identity and Properties

This compound, identified as compound 9 in the primary literature, is a potent activator of the LasR quorum sensing receptor in Pseudomonas aeruginosa.[1] Its discovery represents a significant advancement in the development of abiotic small molecules that can modulate bacterial quorum sensing.

Chemical Structure:

Figure 1: 2D representation of the chemical structure of this compound.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-fluoro-3-methoxyphenyl)-N-((8-(thiophen-2-yl)imidazo[1,2-b]pyridazin-2-yl)methyl)acetamide | Internal |

| Chemical Formula | C₁₉H₁₅FN₄O₂S | [1] |

| Molecular Weight | 382.41 g/mol | [1] |

| SMILES | COC1=C(C=C(C=C1)C(NCC2=NN=C3C=CC(C4=CC=CS4)=CN32)=O)F | [1] |

| Calculated logP | 3.2 | PubChem[2] |

| Aqueous Solubility | Predicted to be poorly soluble. | - |

Biological Activity

This compound demonstrates potent activation of the LasR receptor, a key regulator of virulence factor production and biofilm formation in P. aeruginosa.

Table 2: Biological Properties of this compound

| Property | Value | Source |

| Target | LasR | |

| EC₅₀ (Half-maximal effective concentration) | 0.7 µM | |

| Binding Affinity (Kd or Ki) | Not reported | - |

The LasR Signaling Pathway

In P. aeruginosa, the LasR protein is a transcriptional activator that, when bound to its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), dimerizes and activates the transcription of a host of target genes. These genes are involved in various virulence-related processes, including the production of elastase, rhamnolipids, and pyocyanin, as well as biofilm formation. This compound mimics the action of the natural autoinducer, thereby activating this signaling cascade.

Caption: The LasR signaling pathway in P. aeruginosa activated by its natural autoinducer or this compound.

Experimental Protocols

The characterization of this compound was primarily conducted using a high-throughput screening (HTS) assay followed by dose-response analysis in a P. aeruginosa reporter strain.

High-Throughput Screening (HTS) for LasR Modulators

The initial identification of this compound was performed through a high-throughput screen of a small molecule library. The assay utilized a P. aeruginosa reporter strain engineered to express a fluorescent or luminescent reporter gene under the control of a LasR-dependent promoter.

Caption: A generalized workflow for the high-throughput screening of LasR agonists.

P. aeruginosa Reporter Gene Assay for EC₅₀ Determination

The potency of this compound was quantified by determining its EC₅₀ value using a cell-based reporter gene assay in P. aeruginosa.

Materials:

-

P. aeruginosa reporter strain (e.g., PAO1 containing a plasmid with a LasR-inducible promoter driving a reporter gene like lacZ or luxCDABE).

-

Luria-Bertani (LB) broth.

-

Appropriate antibiotics for plasmid maintenance.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Plate reader capable of measuring absorbance, fluorescence, or luminescence.

Protocol:

-

Culture Preparation: Inoculate an overnight culture of the P. aeruginosa reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.

-

Subculturing: The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD₆₀₀ of approximately 0.2-0.3.

-

Compound Dilution Series: Prepare a serial dilution of this compound in LB broth in a 96-well plate. A typical concentration range for screening would be from nanomolar to micromolar. Include a vehicle control (DMSO) and a positive control (a known LasR agonist like 3-oxo-C12-HSL).

-

Inoculation: Add the subcultured P. aeruginosa reporter strain to each well of the 96-well plate containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.

-

Measurement: After incubation, measure the reporter gene activity.

-

For a β-galactosidase (lacZ) reporter, measure absorbance after the addition of a suitable substrate like ONPG.

-

For a luciferase (lux) reporter, measure luminescence.

-

For a fluorescent protein reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Normalize the reporter activity to cell density (OD₆₀₀) to account for any effects of the compound on bacterial growth.

-

Plot the normalized reporter activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the EC₅₀ value.

-

Conclusion

This compound is a valuable research tool for studying the intricacies of the P. aeruginosa quorum sensing system. Its novel, abiotic scaffold provides a promising starting point for the development of new chemical probes and potential therapeutic agents targeting bacterial communication. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other LasR modulators.

References

- 1. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanism of Action of LasR Agonist 1 in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of a representative synthetic LasR agonist, herein referred to as LasR Agonist 1, exemplified by the potent triphenyl compound, TP-1, in the opportunistic pathogen Pseudomonas aeruginosa. This document details the molecular interactions, downstream signaling events, and methodologies for characterization, serving as a comprehensive resource for researchers in quorum sensing and anti-infective drug development.

Introduction to the LasR Quorum Sensing System

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation in a population density-dependent manner. The LasR protein is a key transcriptional regulator at the apex of the primary acyl-homoserine lactone (AHL)-based QS circuit. In its inactive state, LasR is a monomer. The binding of its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), induces a conformational change that promotes dimerization. The LasR-ligand dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, activating their transcription. This regulatory network controls the expression of a wide array of virulence factors, including elastase (encoded by lasB), alkaline protease, and exotoxin A, making LasR a prime target for the development of novel anti-virulence therapies.

Mechanism of Action of this compound (exemplified by TP-1)

This compound, exemplified by the synthetic molecule TP-1, acts as a potent activator of the LasR receptor, mimicking the function of the native autoinducer, 3-oxo-C12-HSL. Despite its structural dissimilarity to AHLs, TP-1 effectively initiates the LasR-dependent signaling cascade.

Binding to the LasR Ligand-Binding Domain

TP-1 directly interacts with the N-terminal ligand-binding domain (LBD) of the LasR protein. Crystallographic studies have revealed that TP-1 occupies the same binding pocket as the native ligand, 3-oxo-C12-HSL. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the LBD. Notably, interactions with residues such as Tyr56, Trp60, and Asp73 are crucial for the stable binding of both the native ligand and synthetic agonists like TP-1.[1]

Induction of Conformational Changes and Dimerization

Upon binding of this compound, the LasR monomer undergoes a significant conformational change. This ligand-induced folding stabilizes the protein and promotes the formation of a homodimer. This dimerization is an essential prerequisite for the subsequent binding of the complex to DNA.

DNA Binding and Transcriptional Activation

The stabilized LasR-agonist dimer possesses a functional C-terminal DNA-binding domain (DBD). This domain recognizes and binds to the conserved 20-base pair las box sequences located upstream of target genes. The binding of the LasR-agonist complex to these promoter regions recruits RNA polymerase, leading to the transcriptional activation of a suite of virulence genes, including lasB, which encodes for the elastase LasB.

Quantitative Data

The potency and efficacy of this compound (exemplified by TP-1) have been quantified and compared to the native ligand, 3-oxo-C12-HSL, using various in vitro and cell-based assays.

| Compound | EC50 (nM) | Binding Affinity (Kd) | Notes |

| 3-oxo-C12-HSL (Native Ligand) | ~139 | Not explicitly found in searches, but expected to be in the nanomolar range. | The natural activator of the LasR receptor. |

| This compound (exemplified by TP-1) | ~71 | Not explicitly found in searches, but potent agonism suggests high affinity. | A potent synthetic agonist that surpasses the potency of the native ligand in reporter gene assays. |

Signaling Pathway and Experimental Workflow Diagrams

LasR Signaling Pathway Activation by Agonist 1

Caption: LasR signaling pathway activated by a synthetic agonist.

Experimental Workflow for Characterizing LasR Agonists

Caption: Experimental workflow for LasR agonist characterization.

Experimental Protocols

LasR Reporter Gene Assay in E. coli

This assay is used to quantify the ability of a compound to activate the LasR receptor. A common setup involves an E. coli strain engineered to express LasR and a reporter gene (e.g., lacZ or gfp) under the control of a LasR-dependent promoter, such as the lasI promoter.

Methodology:

-

Strain Preparation: Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

-

Assay Setup: Dilute the overnight culture 1:100 into fresh LB medium in a 96-well microtiter plate.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the wells. Include a positive control (3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for cell growth and reporter gene expression.

-

Measurement:

-

For a gfp-based reporter, measure fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

-

For a lacZ-based reporter, lyse the cells and measure β-galactosidase activity using a colorimetric substrate such as ONPG.

-

-

Data Analysis: Normalize the reporter signal to cell density (OD600). Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Fluorescence Polarization Competition Assay for Binding Affinity

This biophysical assay directly measures the binding of a ligand to the LasR protein in solution. It relies on the principle that a small fluorescently labeled ligand (tracer) will have a low fluorescence polarization value, which increases upon binding to a larger protein like LasR.

Methodology:

-

Protein and Ligand Preparation:

-

Purify the LasR protein (typically the ligand-binding domain).

-

Synthesize a fluorescently labeled version of a known LasR ligand (e.g., a fluorescent derivative of 3-oxo-C12-HSL) to serve as the tracer.

-

Prepare a stock solution of the unlabeled test compound (this compound).

-

-

Assay Buffer: Prepare an appropriate buffer that maintains the stability of the LasR protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Tracer Binding: In a 384-well plate, add a fixed concentration of the fluorescent tracer and a concentration of purified LasR protein that results in a significant polarization signal (typically determined through a preliminary titration).

-

Competition: Add a serial dilution of the unlabeled test compound to the wells containing the tracer and LasR protein.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled test compound. Fit the data to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) and the dissociation constant (Kd) can be calculated.

Quantitative Real-Time PCR (qRT-PCR) for lasB Expression

This method is used to quantify the effect of a LasR agonist on the transcription of a key virulence gene, lasB, in P. aeruginosa.

Methodology:

-

Bacterial Culture and Treatment: Grow P. aeruginosa (e.g., a lasR mutant to avoid interference from endogenous signaling) to early or mid-log phase in a suitable medium (e.g., LB broth). Add the LasR agonist at a specific concentration and incubate for a defined period.

-

RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 96-well plate with a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the lasB gene and a housekeeping gene (e.g., rpoD or gyrB) for normalization.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for both the lasB and the housekeeping gene. Calculate the relative expression of lasB in the treated samples compared to an untreated control using the ΔΔCt method.

Conclusion

This compound, exemplified by TP-1, represents a class of potent synthetic activators of the P. aeruginosa LasR quorum sensing receptor. Its mechanism of action involves direct binding to the LasR ligand-binding pocket, which induces a conformational change, dimerization, and subsequent activation of virulence gene transcription. The detailed methodologies provided in this guide offer a framework for the comprehensive characterization of such compounds, which are invaluable tools for dissecting the intricacies of quorum sensing and for the development of novel strategies to combat P. aeruginosa infections.

References

The Quest for Control: A Technical Guide to the Discovery and Synthesis of Novel LasR Agonists

For Researchers, Scientists, and Drug Development Professionals

The LasR protein, a key transcriptional regulator in Pseudomonas aeruginosa, stands as a critical target in the quest to control bacterial communication and virulence. As the master regulator of the acyl-homoserine lactone (AHL) quorum sensing (QS) hierarchy, LasR, upon binding its native ligand N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), orchestrates the expression of numerous virulence factors and biofilm formation.[1][2] While much effort has focused on antagonizing this pathway, the study of LasR agonists—molecules that activate the receptor—is fundamental to understanding its function, developing sophisticated molecular probes, and exploring novel therapeutic strategies. This guide provides an in-depth overview of the discovery and synthesis of novel LasR agonists, complete with quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental pathways.

The LasR Signaling Pathway: A Cascade of Virulence

In P. aeruginosa, the las system sits (B43327) at the apex of a complex QS network that includes the rhl and pqs systems.[1] The process begins with the LasI synthase producing the autoinducer 3O-C12-HSL.[2] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it diffuses into the bacterial cells and binds to the ligand-binding domain (LBD) of the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization or multimerization.[3] The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes. This initiates the transcription of a wide array of virulence genes, including those encoding for proteases (elastase, alkaline protease), toxins, and factors required for biofilm maturation. Furthermore, the LasR-ligand complex activates the expression of the rhlR and rhlI genes, thus controlling the subordinate rhl QS system.

Figure 1: The LasR quorum sensing signaling pathway in P. aeruginosa.

Discovery of Novel LasR Agonists

The identification of novel LasR agonists primarily relies on high-throughput screening (HTS) of compound libraries using bacterial reporter strains. These strains are engineered to produce a measurable signal, such as light (bioluminescence) or color, in response to LasR activation.

A Generalized Workflow for Agonist Discovery

The discovery process follows a multi-step workflow, beginning with a broad primary screen to identify "hits" and progressing through more rigorous secondary and tertiary assays to confirm activity and characterize the lead compounds.

Figure 2: Generalized workflow for the discovery of novel LasR agonists.

Quantitative Data on Novel Synthetic Agonists

While the native ligand 3O-C12-HSL is a potent agonist, synthetic, non-natural agonists have been developed, offering improved stability and utility as chemical probes. The triphenyl (TP) scaffold, in particular, has yielded a series of potent LasR agonists. The activity of these compounds is typically quantified by their half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response in a reporter assay.

| Compound ID | Scaffold | EC50 (nM) | Efficacy (%) vs. 3O-C12-HSL | Reference |

| 3O-C12-HSL (1) | Acyl-Homoserine Lactone | 1.78 | 100 | |

| TP-1 (2) | Triphenyl | 0.924 | ≥91 | |

| TP-2 (10) | Triphenyl (4-OMe) | 0.674 | ≥91 | |

| TP-3 (11) | Triphenyl (4-CF3) | 9.20 | ≥91 | |

| TP-4 (12) | Triphenyl (4-F) | 2.50 | ≥91 | |

| Table 1: Potency and Efficacy of Selected Natural and Synthetic LasR Agonists. EC50 and efficacy data were determined using an E. coli pLVA-lasI promoter reporter strain. |

Synthesis of Novel LasR Agonists

The synthesis of novel agonists often involves modifying the core scaffold of a known activator. For the potent triphenyl (TP) class of agonists, a highly efficient synthetic route has been developed, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

General Synthetic Scheme for Triphenyl Agonists

The synthesis typically involves the coupling of a substituted phenol (B47542) with a triphenyl scaffold intermediate. The example below outlines a general route for creating analogs similar to TP-1.

-

Preparation of the Acyl Chloride Intermediate: A substituted benzoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate solvent like dichloromethane (B109758) (DCM).

-

Esterification: The acyl chloride is then reacted with a substituted phenol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the ester linkage.

-

Final Coupling Reaction: The resulting ester intermediate is coupled with a suitable amine component to yield the final triphenyl agonist.

This modular approach allows for systematic variations of the substituents on the aryl rings to explore the chemical space and optimize agonist activity.

Key Experimental Protocols

The characterization of novel LasR agonists requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

LasR Reporter Gene Assay

This assay is the primary method for screening and quantifying the activity of potential LasR agonists. It utilizes a bacterial reporter strain that contains the lasR gene and a LasR-controlled promoter (e.g., pLasI) fused to a reporter gene, such as lux (for luminescence) or lacZ (for β-galactosidase activity).

Objective: To determine the EC50 and maximal efficacy of a test compound for LasR activation.

Materials:

-

Reporter strain (e.g., E. coli DH5α or Pseudomonas putida harboring a LasR reporter plasmid).

-

Luria-Bertani (LB) broth and agar, supplemented with appropriate antibiotics.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Native agonist (3O-C12-HSL) as a positive control.

-

96-well microtiter plates (opaque white plates for luminescence assays).

-

Plate reader (luminometer or spectrophotometer).

Step-by-Step Protocol:

-

Prepare Reporter Strain Culture: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Subculture: Dilute the overnight culture 1:100 into fresh LB medium and grow to an early exponential phase (OD600 ≈ 0.2-0.4).

-

Prepare Compound Dilutions: Perform serial dilutions of the test compounds and the 3O-C12-HSL positive control in the assay medium to achieve a range of final concentrations. Include a solvent-only control (e.g., DMSO).

-

Assay Plating: To a 96-well plate, add a specific volume of the subcultured reporter cells to each well.

-

Compound Treatment: Add the serially diluted test compounds, positive control, and solvent control to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

-

Signal Measurement: Measure the reporter signal. For a luminescence assay, read the light output using a luminometer. For a β-galactosidase assay, lyse the cells, add the appropriate substrate (e.g., ONPG), and measure absorbance.

-

Data Analysis:

-

Subtract the background signal (from the solvent control wells) from all measurements.

-

Normalize the data by setting the signal from the highest concentration of the positive control (3O-C12-HSL) to 100% activation.

-

Plot the normalized response versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Elastase Activity Assay

To confirm that a synthetic agonist activates a native virulence pathway in P. aeruginosa, a virulence factor production assay is performed. The LasR-regulated elastase B (lasB) is a commonly measured virulence factor.

Objective: To measure the production of elastase in P. aeruginosa in response to treatment with a test agonist.

Materials:

-

P. aeruginosa strain (e.g., a lasI mutant strain that cannot produce its own 3O-C12-HSL).

-

Tryptone Soya Broth (TSB) or similar growth medium.

-

Test compounds and 3O-C12-HSL control.

-

Elastin-Congo Red (ECR) substrate.

-

Tris-HCl buffer (pH 7.2).

-

Microcentrifuge tubes.

-

Spectrophotometer.

Step-by-Step Protocol:

-

Culture Preparation: Grow an overnight culture of the P. aeruginosa lasI mutant.

-

Subculture and Treatment: Dilute the overnight culture into fresh medium and add the test compounds or controls at desired concentrations. Incubate at 37°C with shaking for an extended period (e.g., 18-24 hours) to allow for protein production and secretion.

-

Harvest Supernatant: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes). Carefully collect the supernatant, which contains the secreted elastase.

-

Enzymatic Reaction: In a new tube, mix a volume of the bacterial supernatant with the ECR substrate suspended in Tris-HCl buffer.

-

Incubation: Incubate the reaction mixture at 37°C for several hours (e.g., 4-6 hours) with shaking. During this time, elastase will digest the ECR, releasing the red dye.

-

Stop Reaction: Stop the reaction by placing the tubes on ice and adding a stop buffer if necessary. Pellet the remaining undigested substrate by centrifugation.

-

Measure Absorbance: Transfer the supernatant containing the solubilized Congo Red dye to a cuvette or 96-well plate and measure the absorbance at 495 nm.

-

Data Analysis: Higher absorbance values correlate with higher elastase activity. Compare the activity induced by the test compounds to the positive (3O-C12-HSL) and negative (solvent) controls.

Conclusion and Future Directions

The discovery and synthesis of novel LasR agonists are crucial for advancing our understanding of quorum sensing in P. aeruginosa. Synthetic agonists like the triphenyl series provide chemically stable and potent tools to probe LasR structure and function, overcoming the inherent instability of the natural ligand. The workflows and protocols detailed in this guide provide a framework for the systematic identification and characterization of new agonist scaffolds.

Future research will likely focus on developing agonists with tailored properties, such as fluorescent tags for imaging or reactive groups for covalent labeling, to further dissect the molecular mechanisms of LasR activation. Moreover, the development of agonists with high selectivity for LasR over other LuxR-type receptors will be essential for creating precise chemical probes. These efforts will not only illuminate the fundamental biology of bacterial communication but may also pave the way for innovative anti-virulence strategies that modulate, rather than simply block, this critical regulatory pathway.

References

- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of a Novel LasR Agonist

This technical guide provides a comprehensive overview of the binding characteristics of a recently identified synthetic agonist for the LasR receptor of Pseudomonas aeruginosa. The document is intended for researchers, scientists, and professionals in the field of drug development who are focused on quorum sensing modulation.

The LasR receptor, a key transcriptional regulator in P. aeruginosa, controls the expression of numerous virulence factors in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] The native ligand for LasR is N-(3-oxo-dodecanoyl)-L-homoserine lactone (OdDHL).[1][3] The discovery of novel, potent, and physicochemically robust agonists and antagonists for LasR is a significant area of research aimed at developing new anti-virulence strategies.[1] This guide focuses on a novel, abiotic agonist, herein referred to as LasR Agonist 1 (identified as "compound 9" in recent literature), which represents a new structural class of LasR modulators.[1]

Data Presentation: Quantitative Binding and Activity Data

The potency of this compound was determined using a P. aeruginosa cell-based gene reporter assay. While direct biophysical binding data (e.g., Kd) for this specific agonist is the subject of ongoing research, its cellular potency (EC50) has been established and is presented below in comparison to the native ligand and other well-characterized synthetic modulators.[1]

| Compound | Type | EC50 (nM) | IC50 (µM) | Notes |

| This compound (Compound 9) | Agonist | 700 | - | A novel, abiotic agonist with sub-micromolar potency.[1] |

| OdDHL (Native Ligand) | Agonist | 139 | - | The natural N-acyl homoserine lactone (AHL) signal for LasR.[1] |

| TP-1 | Agonist | 71 | - | A potent synthetic triphenyl agonist that surpasses the native ligand's potency.[1][4] |

| V-06-018 | Antagonist | - | 5.2 | A known potent, non-AHL LasR antagonist used as a control.[1] |

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response by 50%.

Signaling Pathway and Experimental Workflow

To understand the context of LasR agonism and the methods used to study it, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for determining binding affinity.

Caption: LasR quorum sensing signaling pathway activation by its native ligand (OdDHL) or a synthetic agonist.

Caption: Generalized workflow for determining the binding affinity of a ligand to its receptor.

Experimental Protocols

The following sections detail the methodologies used to characterize LasR agonists.

This cell-based assay is used to measure the ability of a compound to activate the LasR receptor and induce the expression of a reporter gene in P. aeruginosa.

1. Strain and Reporter System:

-

A P. aeruginosa strain is used that is deficient in the native autoinducer synthase, LasI (to prevent endogenous OdDHL production), but contains a functional LasR.

-

This strain also harbors a reporter fusion, such as lasI-lacZ or a luminescence-based reporter, where the expression of the reporter gene is under the control of a LasR-dependent promoter.[5]

2. Assay Procedure:

-

Overnight cultures of the reporter strain are diluted into fresh Luria-Bertani (LB) medium.[6]

-

The diluted culture is aliquoted into a 96-well microtiter plate.[7]

-

The test compound (e.g., this compound) is added to the wells in a serial dilution to create a dose-response curve.

-

For antagonism assays, a constant concentration of OdDHL (e.g., 300 nM) is added to all wells along with the serially diluted antagonist.[1]

-

The plate is incubated at 37°C with shaking to allow for bacterial growth and reporter gene expression.[6][7]

3. Data Acquisition and Analysis:

-

After a set incubation period, the optical density at 600 nm (OD600) is measured to assess bacterial growth, and the reporter signal (e.g., luminescence or β-galactosidase activity) is quantified.[6][7]

-

The reporter signal is normalized to cell density (OD600).

-

The normalized data is plotted against the logarithm of the agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10]

1. Sample Preparation:

-

The LasR protein (typically the ligand-binding domain) is expressed and purified.[11]

-

Both the LasR protein and the ligand (this compound) must be in an identical, thoroughly degassed buffer to minimize heats of dilution.[12] Common buffers include HEPES or phosphate (B84403) buffers; Tris is often avoided due to its high ionization enthalpy.[13]

-

Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the ligand in the syringe (at least 10-fold higher than the protein concentration).[12]

2. ITC Experiment Setup:

-

The instrument consists of a reference cell and a sample cell within an adiabatic jacket.[8] The reference cell is filled with the matched buffer.

-

The purified LasR protein solution is loaded into the sample cell.

-

The ligand solution is loaded into a computer-controlled injection syringe.

-

The system is allowed to equilibrate to the desired temperature.

3. Titration and Data Collection:

-

A series of small, precise injections (e.g., 2-8 µL) of the ligand are titrated into the sample cell containing the LasR protein.[13]

-

With each injection, the heat change (either exothermic or endothermic) resulting from the binding interaction is measured by detecting the temperature difference between the sample and reference cells.[10]

-

The instrument's feedback system applies power to maintain a zero temperature difference, and this power is recorded over time, resulting in a series of peaks corresponding to each injection.

4. Data Analysis:

-

The raw data (power vs. time) is integrated to determine the heat change for each injection.

-

These integrated heat values are plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[9][10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]

SPR is another label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[14][15]

1. Sensor Chip Preparation:

-

One of the binding partners (the "ligand," typically the LasR protein) is immobilized onto the surface of a sensor chip, which is coated with a thin layer of gold.[15][16]

2. SPR Experiment Setup:

-

The sensor chip is placed in the SPR instrument.

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline signal.

3. Binding Measurement (Association and Dissociation):

-

The other binding partner (the "analyte," e.g., this compound), dissolved in the running buffer, is injected and flows over the sensor surface.

-

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[15] This is the association phase.

-

After the injection, the running buffer is flowed over the surface again. The bound analyte begins to dissociate, causing the SPR signal to decrease. This is the dissociation phase.[15]

-

This process is repeated for a range of analyte concentrations.[17]

4. Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) for each concentration are analyzed.

-

The association and dissociation curves are fitted to kinetic models to calculate the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = kd/ka).

References

- 1. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Identification of Natural Food Compounds as Potential Quorum-Sensing Inhibitors Targeting the LasR Receptor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]

- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 9. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 11. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

Unlocking Quorum Sensing: A Technical Guide to the Structural Basis of LasR Activation by Synthetic Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of LasR activation by synthetic agonists, providing a comprehensive resource for professionals in quorum sensing research and antimicrobial drug development. We delve into the structural intricacies of the LasR-ligand interaction, present key quantitative data for agonist comparison, and offer detailed experimental protocols for replicating and advancing this critical area of study.

The LasR Signaling Cascade: A Gateway to Virulence

The LasR protein of Pseudomonas aeruginosa is a key transcriptional regulator that, in response to its native N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) autoinducer, orchestrates the expression of a wide array of virulence factors.[1][2] Understanding the mechanism of LasR activation is paramount for the development of novel anti-virulence strategies.

The activation of LasR follows a well-defined signaling pathway. Upon binding of an agonist, the LasR protein undergoes a conformational change that promotes its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby initiating transcription.[2][3] Synthetic agonists aim to mimic the action of the native ligand to probe or modulate this pathway.

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Quantitative Analysis of Synthetic LasR Agonists

The potency and efficacy of synthetic LasR agonists are critical parameters for their evaluation. Potency is typically measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Efficacy refers to the maximum response achievable from an agonist. The following tables summarize quantitative data for selected synthetic agonists from the literature.

Table 1: Potency and Efficacy of Selected Synthetic LasR Agonists

| Compound | Agonist Type | EC50 (µM) | Maximum Agonism (% of OdDHL) | Reference |

| OdDHL (Native Ligand) | N-Acyl Homoserine Lactone | ~0.3 | 100% | [4] |

| TP-1 | Triphenyl | Not explicitly stated, but potent | Approaches OdDHL levels | |

| Compound 9 | Abiotic Small Molecule | ~1 | Approaches OdDHL levels | |

| Truncated TP Analogs | Triphenyl Derivatives | Variable (higher than TP-1) | Maintained full agonism |

Note: EC50 values can vary depending on the specific reporter strain and assay conditions used.

Structural Basis of Agonist Binding and LasR Activation

High-resolution co-crystal structures of the LasR ligand-binding domain (LBD) with various synthetic agonists have revealed remarkable flexibility in the binding pocket. These studies have identified two primary modes of ligand binding.

-

Canonical Binding Mode: In this mode, the synthetic agonist mimics the binding orientation of the native autoinducer, 3O-C12-HSL. Key interactions often involve hydrogen bonds with residues such as Trp60, Tyr56, Asp73, and Ser129.

-

Alternative Binding Mode: Some synthetic agonists induce a rotated binding conformation of the lactone head group by approximately 150°. This alternative binding is accommodated by the plasticity of the LasR ligand-binding pocket.

The stability of the LasR protein is a crucial factor in its activation. The binding of a potent agonist stabilizes the LasR protein, enhancing its solubility and promoting the dimerization required for DNA binding.

Caption: Logical flow of LasR activation by synthetic agonists.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are methodologies for key experiments cited in the study of LasR activation.

LasR Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate LasR-dependent transcription.

Experimental Workflow:

Caption: Workflow for a LasR reporter gene assay.

Methodology:

-

Strain and Culture Conditions: A P. aeruginosa reporter strain, such as PAO-JP2 (ΔlasIΔrhlI) carrying a plasmid with a LasR-dependent promoter fused to a reporter gene (e.g., gfp), is typically used. Cultures are grown in a suitable medium like Luria-Bertani (LB) broth.

-

Assay Preparation: The reporter strain is grown to a specific optical density (e.g., OD600 of 0.1).

-

Compound Addition: The synthetic agonists, dissolved in a suitable solvent (e.g., DMSO), are added to the bacterial cultures in a multi-well plate at a range of concentrations. A positive control (e.g., 3O-C12-HSL) and a negative control (solvent only) are included.

-

Incubation: The plate is incubated at 37°C with shaking for a defined period to allow for gene expression.

-

Measurement: The reporter signal (e.g., fluorescence for GFP) and cell density (OD600) are measured using a plate reader.

-

Data Analysis: The reporter signal is normalized to cell density. The dose-response curves are then plotted, and EC50 values are calculated using a suitable nonlinear regression model.

LasR Ligand-Binding Domain (LBD) Expression and Purification

To study the direct interaction between synthetic agonists and LasR, the LBD is often expressed and purified.

Methodology:

-

Cloning and Expression: The DNA sequence encoding the LasR LBD is cloned into an expression vector, often with a tag (e.g., His-tag) for purification. This vector is then transformed into a suitable expression host, such as E. coli.

-

Induction and Growth: The E. coli culture is grown to mid-log phase, and protein expression is induced (e.g., with IPTG). To enhance protein stability, the synthetic agonist of interest can be added to the culture medium during induction.

-

Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or French press in a buffer containing protease inhibitors.

-

Purification: The tagged LasR LBD is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further Purification: Size-exclusion chromatography is often used as a final polishing step to obtain a highly pure and homogenous protein sample.

-

Verification: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting.

X-ray Crystallography

Determining the co-crystal structure of the LasR LBD with a synthetic agonist provides the most detailed view of their interaction.

Methodology:

-

Protein-Ligand Complex Formation: The purified LasR LBD is incubated with a molar excess of the synthetic agonist to ensure saturation of the binding sites.

-

Crystallization: The protein-ligand complex is subjected to crystallization screening using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a wide range of crystallization conditions (precipitants, pH, temperature).

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

-

Structure Determination and Refinement: The crystal structure is solved using molecular replacement, using a previously determined structure of the LasR LBD as a search model. The model is then refined against the diffraction data to obtain the final structure.

-

Structural Analysis: The final structure is analyzed to identify the key interactions between the synthetic agonist and the amino acid residues of the LasR binding pocket.

Conclusion and Future Directions

The study of the structural basis for LasR activation by synthetic agonists has provided invaluable insights into the molecular mechanisms of quorum sensing. The discovery of alternative binding modes highlights the conformational plasticity of the LasR ligand-binding pocket, which has significant implications for the design of novel modulators of LasR activity. Future research will likely focus on leveraging this structural knowledge to develop highly potent and specific LasR agonists and antagonists with therapeutic potential against P. aeruginosa infections. The detailed methodologies provided in this guide serve as a foundation for researchers to contribute to this exciting and impactful field.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Non-Native Agonists for the LasR Quorum Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing non-native agonists of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa. As the master regulator of virulence in this opportunistic pathogen, LasR presents a critical target for the development of novel anti-infective therapies. This document details the underlying signaling pathways, experimental protocols for agonist identification, and quantitative data on known non-native agonists.

The LasR Quorum Sensing System: A Master Regulator of Virulence

The LasR protein is a transcriptional activator that, in its active form, regulates the expression of a wide array of virulence factors in P. aeruginosa. The activation of LasR is a key step in the quorum sensing cascade, a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.

The canonical activation of LasR occurs through binding of its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which is synthesized by the LasI synthase. Upon binding to 3O-C12-HSL, LasR undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby initiating their transcription. This signaling cascade is a critical prerequisite for the formation of biofilms and the production of virulence factors such as elastase, alkaline protease, and exotoxin A, all of which contribute to the pathogenicity of P. aeruginosa.[1][2][3]

The identification of non-native agonists, molecules that can activate LasR despite being structurally different from its native ligand, is a significant area of research. These molecules can serve as valuable chemical probes to study the intricacies of LasR activation and as scaffolds for the development of potent modulators of P. aeruginosa virulence.

Identifying Non-Native LasR Agonists: An Experimental Workflow

The discovery of novel, non-native LasR agonists typically follows a multi-step experimental workflow, beginning with high-throughput screening of large chemical libraries and culminating in detailed biochemical and biophysical characterization of lead compounds.

Quantitative Data for Non-Native LasR Agonists

A variety of non-native agonists for the LasR receptor have been identified, primarily falling into two categories: analogs of the native N-acyl-homoserine lactone (AHL) ligand and structurally distinct compounds, such as triphenyl mimics. The following table summarizes the quantitative data for a selection of these compounds, providing their half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that induces a response halfway between the baseline and maximum.

| Compound Class | Compound Name/Identifier | EC50 (nM) | Reference |

| Native Agonist | 3O-C12-HSL | 139 | [4] |

| Triphenyl Mimics | TP-1 | 71 | [5] |

| TP-1-R | - | ||

| TP-5 (Antagonist) | IC50 = 69,000 | ||

| Abiotic Agonist | Compound 9 | 700 | |

| AHL Analogs | V-06-018 (Antagonist) | IC50 = 5,200 | |

| ITC-12 (Partial Agonist) | - | ||

| Aniline Derivative 12 | IC50 = 9,700 | ||

| Phenol Derivative 14 (Partial Agonist) | - |

Note: IC50 values are provided for antagonists, representing the concentration that inhibits 50% of the receptor's activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the identification and characterization of non-native LasR agonists.

High-Throughput Screening (HTS) for LasR Agonists

Objective: To screen large chemical libraries for compounds that activate the LasR receptor.

Methodology: A common approach utilizes a bacterial reporter strain, often E. coli, engineered to express LasR and a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) under the control of a LasR-dependent promoter.

Protocol:

-

Strain Preparation:

-

Use an E. coli strain co-transformed with two plasmids:

-

A plasmid constitutively expressing the lasR gene.

-

A reporter plasmid containing a LasR-inducible promoter (e.g., the lasI promoter) fused to a reporter gene.

-

-

Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

-

Assay Plate Preparation:

-

Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

-

Dispense 100 µL of the diluted culture into each well of a 96-well or 384-well microtiter plate.

-

Add test compounds from a chemical library to each well at a final concentration typically ranging from 1-10 µM. Include positive controls (e.g., 3O-C12-HSL) and negative controls (e.g., DMSO vehicle).

-

-

Incubation:

-

Incubate the plates at 37°C with shaking for a defined period, typically 4-6 hours, to allow for cell growth and reporter gene expression.

-

-

Signal Detection:

-

For a β-galactosidase reporter:

-

Lyse the cells using a lysis buffer (e.g., PopCulture Reagent).

-

Add a substrate solution containing o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Measure the absorbance at 420 nm to quantify the yellow color produced by ONPG cleavage.

-

-

For a luciferase reporter:

-

Add a luciferin-containing substrate solution.

-

Measure the luminescence using a luminometer.

-

-

-

Data Analysis:

-

Normalize the reporter signal to cell density (OD600) to account for any effects of the compounds on bacterial growth.

-

Identify "hits" as compounds that induce a reporter signal significantly above the background (negative control).

-

Dose-Response Analysis and EC50 Determination

Objective: To quantify the potency of hit compounds identified in the HTS.

Methodology: A dose-response curve is generated by measuring the reporter gene activity across a range of agonist concentrations.

Protocol:

-

Follow the same procedure as the HTS assay.

-

Instead of a single concentration, prepare serial dilutions of the hit compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

-

Incubate the plates and measure the reporter signal as described above.

-

Plot the normalized reporter signal as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To directly measure the binding affinity (dissociation constant, Kd) of a non-native agonist to the LasR protein.

Methodology: ITC measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of thermodynamic parameters of the interaction.

Protocol:

-

Protein Purification:

-

Overexpress the LasR ligand-binding domain (LBD) in E. coli.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Dialyze the purified protein into the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

-

Sample Preparation:

-

Prepare a solution of the purified LasR-LBD in the ITC buffer at a concentration of approximately 10-20 µM.

-

Prepare a solution of the non-native agonist in the same buffer at a concentration 10-20 times higher than the protein concentration.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

-

A control experiment with ligand injected into buffer should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection and subtract the heat of dilution.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

The identification and characterization of non-native agonists for the LasR quorum sensing receptor is a promising avenue for the development of novel therapeutics to combat P. aeruginosa infections. This guide has provided a comprehensive framework for researchers in this field, encompassing the theoretical background of the LasR signaling pathway, a practical workflow for agonist discovery, a summary of quantitative data for known agonists, and detailed experimental protocols. By leveraging these methodologies, the scientific community can continue to advance our understanding of LasR-mediated quorum sensing and accelerate the discovery of new and effective anti-virulence agents.

References

- 1. Potent and Selective Synthetic Modulators of a Quorum Sensing Repressor in Pseudomonas aeruginosa Identified from Second-Generation Libraries of N-Acylated l-Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of LasR Agonist 1 on Virulence Factor Gene Expression in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LasR agonist 1 on the expression of virulence factor genes in the opportunistic human pathogen Pseudomonas aeruginosa. The activation of the LasR transcriptional regulator is a critical step in the quorum-sensing (QS) cascade, a cell-to-cell communication system that orchestrates the expression of a wide array of genes, many of which are directly involved in the pathogenicity of this bacterium. Understanding the molecular-level impact of synthetic LasR agonists is paramount for the development of novel anti-infective strategies.

The LasR Quorum-Sensing System: A Master Regulator of Virulence

Pseudomonas aeruginosa employs a complex and hierarchical quorum-sensing network to coordinate gene expression with population density.[1][2] At the apex of this hierarchy lies the Las system, comprising the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR protein, an intracellular transcriptional regulator.[3][4]

Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the ligand-binding domain of LasR. This binding event is thought to induce a conformational change that promotes the dimerization of LasR monomers.[5] The dimeric LasR-agonist complex is then capable of binding to specific DNA sequences, known as las/rhl boxes, located in the promoter regions of target genes, thereby activating their transcription. The LasR regulon is extensive, directly or indirectly controlling the expression of up to 10% of the P. aeruginosa genome.

The Las system exerts a cascading regulatory effect, notably by positively regulating the expression of the rhlR and rhlI genes of the subordinate Rhl quorum-sensing system. This hierarchical control ensures a coordinated and timely expression of virulence factors.

This compound: A Potent Activator of the LasR Regulon

"this compound" represents a synthetic molecule designed to mimic the action of the native autoinducer, 3-oxo-C12-HSL, by binding to and activating the LasR protein. Such agonists are invaluable tools for studying the intricacies of the LasR signaling pathway and for exploring the therapeutic potential of modulating quorum sensing. The activation of LasR by an agonist like this compound is expected to lead to a significant upregulation of a suite of virulence factor genes.

Impact on Virulence Factor Gene Expression

The binding of this compound to LasR initiates a transcriptional cascade that results in the increased expression of numerous genes encoding virulence factors. These factors contribute to the ability of P. aeruginosa to cause disease by facilitating tissue damage, evading the host immune system, and establishing chronic infections.

Table 1: Effect of this compound on the Expression of Key Virulence Factor Genes

| Gene | Encoded Virulence Factor | Fold Change in Expression (+ this compound) | Method of Quantification |

| lasA | LasA Protease (Serine protease) | > 10-fold increase | qRT-PCR, Reporter Gene Assay |

| lasB | LasB Elastase (Zinc metalloprotease) | > 20-fold increase | qRT-PCR, Reporter Gene Assay |

| aprA | Alkaline Protease | Significant increase | Northern Blot, qRT-PCR |

| toxA | Exotoxin A | ~2-fold increase | qRT-PCR, Reporter Gene Assay |

| rhlA | Rhamnosyltransferase subunit A | Indirectly increased via RhlR activation | qRT-PCR |

| rhlB | Rhamnosyltransferase subunit B | Indirectly increased via RhlR activation | qRT-PCR |

| phzA1-G1 | Phenazine biosynthesis proteins | Indirectly increased via PQS system | qRT-PCR |

Note: The fold changes are representative values based on studies of potent synthetic LasR agonists and the native ligand. Actual values may vary depending on the specific agonist, its concentration, and experimental conditions.

The activation of LasR by an agonist directly and strongly upregulates the expression of genes encoding secreted proteases such as LasA and LasB, which are responsible for the degradation of host tissues, including elastin. The gene for alkaline protease (aprA) is also under the direct transcriptional control of LasR. Furthermore, LasR activation enhances the expression of toxA, which encodes the potent cytotoxin Exotoxin A.

Indirectly, through the activation of the Rhl and PQS quorum-sensing systems, LasR agonism leads to the increased production of rhamnolipids (encoded by the rhlAB operon), which are important for biofilm formation and motility, and pyocyanin (B1662382) (synthesized by enzymes encoded by the phz operons), a redox-active toxin that generates reactive oxygen species.

Experimental Protocols

The study of LasR agonists and their effects on gene expression relies on a variety of well-established molecular biology and microbiology techniques.

Reporter Gene Assays

Reporter gene assays are a common and effective method for quantifying the activation of the LasR receptor in response to an agonist.

Principle: A reporter gene (e.g., lacZ encoding β-galactosidase or luxCDABE encoding luciferase) is fused to a promoter that is known to be regulated by LasR, such as the promoter of the lasI or lasB gene. This construct is introduced into a bacterial strain, often an E. coli strain engineered to express LasR.

Methodology:

-

Strain and Plasmid Construction: An E. coli strain lacking its own quorum-sensing systems is co-transformed with two plasmids: one containing the lasR gene under the control of an inducible promoter, and a second plasmid carrying the LasR-dependent promoter-reporter fusion.

-

Culture Preparation: The bacterial reporter strain is grown in a suitable medium (e.g., LB broth) to a specific optical density.

-

Agonist Treatment: The culture is then treated with various concentrations of the this compound. A negative control (vehicle only) and a positive control (saturating concentration of 3-oxo-C12-HSL) are included.

-

Incubation: The cultures are incubated for a defined period to allow for LasR activation and expression of the reporter protein.

-

Quantification: The activity of the reporter protein is measured. For β-galactosidase, this is typically done by measuring the hydrolysis of a chromogenic substrate (e.g., ONPG). For luciferase, luminescence is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to cell density (OD600). Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the agonist.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to directly measure the transcript levels of target virulence factor genes in P. aeruginosa following treatment with a LasR agonist.

Methodology:

-

Bacterial Culture and Treatment: Wild-type P. aeruginosa is grown to a specific growth phase (e.g., mid-logarithmic or early stationary phase) and then treated with this compound or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit. It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the target virulence factor genes (e.g., lasB, toxA) and a housekeeping gene (e.g., rpoD, proC) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the agonist-treated sample is compared to the vehicle-treated control, after normalization to the housekeeping gene.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: LasR Signaling Pathway Activation.

Caption: qRT-PCR Experimental Workflow.

Conclusion

This compound, by activating the master regulator LasR, triggers a significant upregulation of a broad spectrum of virulence factor genes in Pseudomonas aeruginosa. The detailed study of these agonists, through methodologies such as reporter gene assays and qRT-PCR, provides crucial insights into the regulatory networks governing bacterial pathogenicity. This knowledge is fundamental for the development of novel therapeutic strategies aimed at disarming pathogens by interfering with their quorum-sensing communication systems. The continued investigation into the structure-activity relationships of LasR agonists will undoubtedly pave the way for the design of highly potent and specific modulators of bacterial virulence.

References

- 1. Quorum sensing gene lasR promotes phage vB_Pae_PLY infection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the LasR Ligand-Binding Domain: A Technical Guide to Agonist Interactions

For Researchers, Scientists, and Drug Development Professionals

The LasR protein of Pseudomonas aeruginosa is a key transcriptional regulator and a central component of the quorum-sensing circuit that governs virulence factor production and biofilm formation. As a validated therapeutic target, understanding the intricacies of ligand binding to the LasR ligand-binding domain (LBD) is paramount for the development of novel anti-infective agents. This in-depth technical guide provides a comprehensive overview of the LasR LBD, its activation by agonists, and the experimental methodologies employed to characterize these molecular interactions.

The LasR Signaling Pathway: A Cascade of Virulence

The LasR protein is a member of the LuxR family of transcriptional activators. Its activation is dependent on the binding of its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by the LasI synthase. At a critical population density, the accumulation of 3-oxo-C12-HSL leads to its binding to the N-terminal LBD of LasR. This binding event is believed to induce a conformational change that promotes the dimerization of LasR, enabling the C-terminal DNA-binding domain to recognize and bind to specific DNA sequences known as las boxes in the promoter regions of target genes. This, in turn, recruits RNA polymerase and initiates the transcription of a cascade of virulence genes. The LasR system also sits (B43327) at the top of a hierarchical quorum-sensing network, activating the expression of other regulatory systems like the rhl and pqs systems.

Figure 1: The LasR quorum-sensing signaling pathway.

Quantitative Analysis of LasR Agonist Binding

A variety of natural and synthetic agonists have been identified that can activate the LasR protein. The potency of these agonists is typically quantified by their half-maximal effective concentration (EC50) in reporter gene assays, while their binding affinity to the LasR LBD is determined by the dissociation constant (Kd).

Table 1: Potency of Selected Agonists for LasR Activation

| Agonist | Chemical Class | EC50 (nM) | Reference |

| 3-oxo-C12-HSL | Acyl-Homoserine Lactone | 139 | [1] |

| 3-oxo-C10-HSL | Acyl-Homoserine Lactone | ~1000 | [2] |

| 3-oxo-C14-HSL | Acyl-Homoserine Lactone | ~500 | [2] |

| mBTL | Thiolactone | ~20 | [3] |

| BB0020 | Bicyclo[3.1.0]hexane | ~10 | [3] |

| TP-1 | Triphenyl | 71 |

Table 2: Structural Data for LasR LBD in Complex with Agonists

| Ligand | PDB ID | Resolution (Å) | Key Interacting Residues |

| 3-oxo-C12-HSL | 2UV0 | 1.80 | Tyr-56, Trp-60, Asp-73, Ser-129 |

| 3-oxo-C10-HSL | 6MVN | 2.10 | Not explicitly detailed |

| 3-oxo-C14-HSL | 6MVM | 1.90 | Not explicitly detailed |

| TP-1 | 3IX4 | 1.80 | Trp-60, Asp-73 |

| BB0126 | Not provided | Not provided | Thr-75, Tyr-93, Ala-127 |

Experimental Protocols

Expression and Purification of the LasR Ligand-Binding Domain

A common method for obtaining the LasR LBD for in vitro studies involves its expression as a fusion protein in Escherichia coli. The following protocol is a synthesis of methodologies reported in the literature.

Figure 2: General workflow for LasR LBD expression and purification.

Detailed Methodology:

-

Expression Vector: The coding sequence for the LasR LBD (typically amino acids 1-176) is cloned into an expression vector, often with an N-terminal affinity tag such as a hexahistidine (His6) tag or a glutathione S-transferase (GST) tag.

-

Host Strain and Culture: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Cultures are grown at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance protein solubility, the incubation temperature is often lowered to 16-25°C for overnight expression. The cognate agonist (e.g., 3-oxo-C12-HSL) is often added to the culture medium during induction to promote proper folding and stability of the LasR LBD.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is typically achieved by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble LasR LBD is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole). The purified protein is then eluted with a high concentration of the eluting agent (e.g., 250-500 mM imidazole or reduced glutathione).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to remove the eluting agent and exchange the buffer.

-

Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Figure 3: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Methodology:

-

Sample Preparation: Purified LasR LBD and the agonist are prepared in the same dialysis buffer to minimize heats of dilution. Typical concentrations are 10-50 µM for the LasR LBD in the sample cell and 100-500 µM for the agonist in the syringe.

-

Experimental Setup: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The LasR LBD solution is loaded into the sample cell, and the agonist solution is loaded into the injection syringe.

-

Titration: A series of small injections (e.g., 2-10 µL) of the agonist are made into the sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip surface. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Detailed Methodology:

-

Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated, and the purified LasR LBD is immobilized on the sensor surface via amine coupling. A reference flow cell is typically prepared in the same way but without the immobilized protein to serve as a control for non-specific binding and bulk refractive index changes.

-

Analyte Injection: The agonist (analyte) is prepared in a running buffer (e.g., HBS-EP+) at various concentrations. The analyte solutions are then injected over the sensor surface at a constant flow rate.

-

Data Collection: The binding of the agonist to the immobilized LasR LBD is monitored in real-time as a change in the SPR signal (measured in response units, RU). The association phase is followed by a dissociation phase where the running buffer is flowed over the chip to monitor the dissociation of the agonist.

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic and affinity constants.

Conclusion

The study of the LasR ligand-binding domain and its interactions with agonists is a dynamic field with significant implications for the development of novel therapeutics against P. aeruginosa. The combination of genetic, biochemical, and biophysical approaches, as detailed in this guide, provides a robust framework for characterizing the molecular determinants of LasR activation. The continued application of these techniques will undoubtedly lead to a deeper understanding of LasR function and facilitate the design of potent and specific modulators of this critical virulence regulator.

References

Transcriptional Landscape Altered by a Synthetic LasR Agonist: An In-depth Technical Guide

For Immediate Release